Cas no 2034606-83-0 (N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide)

N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide is a synthetic organic compound with potential applications in pharmaceutical research. It exhibits unique structural features that may contribute to its efficacy as a research tool in drug discovery. This compound offers a distinct structural diversity, which can be advantageous in the development of novel therapeutic agents. Its potential for modulating biological processes makes it a valuable asset in medicinal chemistry.
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide structure
2034606-83-0 structure
Product name:N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide
CAS No:2034606-83-0
MF:C20H16N4O2
MW:344.36664390564
CID:5378285

N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(1,6-Dihydro-1-methyl-6-oxo-3-pyridazinyl)phenyl]-1H-indole-3-carboxamide
    • N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide
    • Inchi: 1S/C20H16N4O2/c1-24-19(25)11-10-18(23-24)14-7-3-5-9-17(14)22-20(26)15-12-21-16-8-4-2-6-13(15)16/h2-12,21H,1H3,(H,22,26)
    • InChI Key: GJWCNSBJKRKOEY-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(C(NC2=CC=CC=C2C2=NN(C)C(=O)C=C2)=O)=C1

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 14.20±0.70(Predicted)

N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6424-0811-5μmol
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide
2034606-83-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6424-0811-1mg
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide
2034606-83-0
1mg
$54.0 2023-09-09
Life Chemicals
F6424-0811-2μmol
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide
2034606-83-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6424-0811-3mg
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide
2034606-83-0
3mg
$63.0 2023-09-09
Life Chemicals
F6424-0811-4mg
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide
2034606-83-0
4mg
$66.0 2023-09-09
Life Chemicals
F6424-0811-2mg
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide
2034606-83-0
2mg
$59.0 2023-09-09
Life Chemicals
F6424-0811-5mg
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide
2034606-83-0
5mg
$69.0 2023-09-09

Additional information on N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide

Introduction to N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide (CAS No. 2034606-83-0)

N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide, identified by its CAS number CAS No. 2034606-83-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development in the quest for novel therapeutic agents.

The molecular structure of N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide is characterized by its intricate arrangement of functional groups, which contribute to its unique chemical properties and biological interactions. The presence of a pyridazine ring system and an indole moiety suggests potential roles in modulating various biological pathways, particularly those involving enzyme inhibition and receptor binding.

In recent years, there has been a surge in interest towards indole derivatives due to their diverse pharmacological profiles. Indole-based compounds have been extensively studied for their potential applications in treating a wide range of diseases, including cancer, inflammation, and neurological disorders. The specific modification of the indole core with a phenyl-pyridazine fragment in N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide introduces unique chemical and biological characteristics that make it an attractive candidate for further exploration.

The pyridazine moiety is known for its ability to interact with biological targets in multiple ways, including hydrogen bonding and hydrophobic interactions. This structural feature enhances the compound's potential to bind effectively to enzymes and receptors involved in disease pathways. Moreover, the methyl group on the pyridazine ring adds another layer of complexity, influencing both the electronic properties and steric environment of the molecule.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide. Molecular docking studies have suggested that this compound may interact with various protein targets, including kinases and transcription factors, which are crucial in regulating cellular processes. These interactions could potentially lead to therapeutic effects by modulating key disease-related pathways.

The synthesis of N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1H-indole-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the pyridazine ring system into the phenyl moiety necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently.

In vitro studies have begun to unravel the pharmacological potential of N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-y]phenyl)-1H-indole- carboxamide. Initial experiments have shown promising results in terms of inhibiting specific enzymes associated with inflammatory responses. The compound's ability to modulate these enzymes suggests its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that it may exhibit neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

The indole core of N-[2-(1-methyl- 6 oxo - 1 , 6 dihydrop y rid azin - 3 - y l ) phen y l strong > ] - < strong > 1 H - ind ole - 3 - carbox am ide strong > is also known for its ability to cross-talk with various signaling pathways involved in cell growth and differentiation. This property makes it an intriguing candidate for cancer research. By targeting specific pathways that are dysregulated in tumor cells, this compound could potentially inhibit tumor growth and induce apoptosis.

The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy. Preclinical studies are essential to assess the pharmacokinetic properties, toxicity profiles, and therapeutic potential of compounds like N-[2-(1-methyl- 6 ox o - 1 , 6 dihydrop y rid azin - 3 - y l ) phen y l strong > ] - < strong > 1 H - ind ole - 3 - carbox am ide strong >. These studies provide critical insights into how the compound behaves within living systems and help determine its suitability for further clinical development.

The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are designed and evaluated. AI-driven platforms can predict the biological activity of molecules with remarkable accuracy, saving time and resources in the early stages of drug development. N-[2-(1-methyl- 6 ox o - 1 , 6 dihydrop y rid azin - 3 - y l ) phen y l strong > ] - < strong > 1 H - ind ole - carbox am ide strong > has been subjected to AI-based virtual screening to identify potential drug-like properties and optimize its structure for better efficacy.

The future prospects for N-[2-(1-methyl- 6 ox o - 1 , 6 dihydrop y rid azin - 3 - y l ) phen y l strong > ] - 1 H-indole- carbox am ide strong > are promising given its unique structural features and demonstrated biological activities. Further research is warranted to explore its full therapeutic potential across various disease indications. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating these findings into clinical applications that benefit patients worldwide.

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